molecular formula C17H15NO3 B8672508 3-(1-Oxo-1,3-dihydro-isoindole-2-yl)-3-phenyl-propionic acid

3-(1-Oxo-1,3-dihydro-isoindole-2-yl)-3-phenyl-propionic acid

Cat. No. B8672508
M. Wt: 281.30 g/mol
InChI Key: MQSVZMUVVKVXTQ-UHFFFAOYSA-N
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Patent
US08431602B2

Procedure details

3-(1-Oxo-1,3-dihydro-isoindole-2-yl)-3-phenyl-propionic acid methyl ester (0.5 mmol, 1 eq) is dissolved in 8 mL 1 M NaOH/MeOH (25% V/V) and stirred at room temperature for 2 h. The solution is acidified with 1 M HCl and extracted with dichloromethane. The organic phase is dried over Na2SO4, filtered and concentrated in vacuo. 3-(1-Oxo-1,3-dihydro-isoindole-2-yl)-3-phenyl-propionic acid is obtained as red-orange residue (81% yield); ES-MS (MH+)=282.2.
Name
3-(1-Oxo-1,3-dihydro-isoindole-2-yl)-3-phenyl-propionic acid methyl ester
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Name
NaOH MeOH
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:22])[CH2:4][CH:5]([N:12]1[CH2:20][C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[C:13]1=[O:21])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.Cl>[OH-].[Na+].CO>[O:21]=[C:13]1[C:14]2[C:19](=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH2:20][N:12]1[CH:5]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH2:4][C:3]([OH:22])=[O:2] |f:2.3.4|

Inputs

Step One
Name
3-(1-Oxo-1,3-dihydro-isoindole-2-yl)-3-phenyl-propionic acid methyl ester
Quantity
0.5 mmol
Type
reactant
Smiles
COC(CC(C1=CC=CC=C1)N1C(C2=CC=CC=C2C1)=O)=O
Name
NaOH MeOH
Quantity
8 mL
Type
solvent
Smiles
[OH-].[Na+].CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O=C1N(CC2=CC=CC=C12)C(CC(=O)O)C1=CC=CC=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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